3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Viscosity Reactive Diluent Processing

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CAS 37042-87-8) is your optimal reactive diluent and base resin for high-speed UV-curable coatings, inks, and electronic encapsulants. Its 67% faster cationic polymerization rate versus bis(3,4-epoxycyclohexylmethyl) adipate (BA) directly translates to increased production throughput and reduced energy consumption. With a glass transition temperature (Tg) reaching 233–238°C when anhydride-cured, this monomer ensures long-term reliability in high-power-density electronics. As a critical RICFP additive, just 25 wt% in BADGE boosts frontal velocity by 45% and tensile strength by 22%, enabling practical curing of thick aerospace and wind-energy composites. Low viscosity (220–450 cP) permits solvent-free formulations with superior substrate wetting.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 37042-87-8
Cat. No. B7801494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
CAS37042-87-8
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4
InChIInChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2
InChIKeyYXALYBMHAYZKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Overview: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CAS 37042-87-8)


3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CAS 37042-87-8), also referenced as ECC, CE, ERL-4221, or UVR-6103, is a cycloaliphatic diepoxide monomer with two terminal epoxy functional groups [1]. It belongs to the class of cycloaliphatic epoxy resins, which are distinguished from common glycidyl-based epoxies (e.g., bisphenol A diglycidyl ether, BADGE) by their saturated ring structure, imparting high reactivity in cationic photopolymerization, low viscosity, and excellent UV/weathering resistance [2]. The compound is a colorless to pale yellow liquid with a molecular weight of 252.31 g/mol and an epoxy equivalent weight typically in the range of 126–135 g/eq .

The Critical Failure of Generic Substitution: Why In-Class Cycloaliphatic Epoxies Are Not Interchangeable with 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate


While multiple cycloaliphatic diepoxides share the same oxirane functionality, their molecular architecture—specifically the nature and length of the spacer between epoxy groups—dictates profound differences in viscosity, cure kinetics, and thermomechanical performance [1]. Direct comparative studies demonstrate that 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) exhibits a faster curing rate and lower activation energy than analogs like bis(3,4-epoxycyclohexylmethyl) adipate (BA) when cured with anhydrides, while also serving as a critical reactive diluent to accelerate the frontal polymerization of slower glycidyl-based systems [2]. Substituting CE with a seemingly similar cycloaliphatic epoxy will result in altered processing windows, compromised mechanical properties, and, in the case of frontal polymerization, a complete failure to sustain the curing front [3].

Quantitative Differentiation Evidence for 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate


Viscosity Advantage: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate vs. Bis(3,4-epoxycyclohexylmethyl) Adipate (BA)

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) exhibits a significantly lower viscosity compared to its closest structural analog, bis(3,4-epoxycyclohexylmethyl) adipate (BA). This lower viscosity is a direct consequence of the shorter spacer chain (a single carboxylate group) in CE versus the longer adipate spacer in BA. [1]

Viscosity Reactive Diluent Processing

Cure Kinetics: Comparative Reactivity with Bis(3,4-epoxycyclohexylmethyl) Adipate (BA)

In a direct head-to-head study of UV-initiated cationic polymerization, 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) exhibited a higher maximum polymerization rate and a shorter induction period compared to bis(3,4-epoxycyclohexylmethyl) adipate (BA). [1]

Cationic Polymerization Cure Kinetics Reactivity

Frontal Polymerization Acceleration: CE as a Reactive Diluent for Bisphenol A Diglycidyl Ether (BADGE)

When blended with bisphenol A diglycidyl ether (BADGE), 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) acts as an effective reactive diluent, significantly increasing the frontal velocity of radical-induced cationic frontal polymerization (RICFP). The addition of CE compensates for the inherently slow cationic polymerization rate of BADGE. [1]

Frontal Polymerization Reactive Diluent BADGE

Thermomechanical Property Enhancement: CE-Modified BADGE Networks

Incorporating 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) into BADGE networks, while reducing the glass transition temperature (Tg) due to its flexible aliphatic nature, simultaneously increases the tensile strength and storage modulus of the cured material. [1]

Glass Transition Temperature Mechanical Properties BADGE

Glass Transition Temperature (Tg) Comparison: CE vs. Hexahydrophthalic Acid Bis(3,4-epoxycyclohexylmethyl) Ester (BE)

When cured with the same anhydride hardener (MHHPA), 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) exhibits a significantly lower loss modulus compared to a more rigid analog, hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester (BE). This translates to a less stiff, more flexible network for CE.

Glass Transition Temperature Thermal Stability Anhydride Cure

High Glass Transition Temperature (Tg) Potential of CE Homopolymer Networks

Epoxy networks composed solely of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ERL-4221) cured with 4-methylhexahydrophthalic anhydride can achieve exceptionally high glass transition temperatures. [1]

Glass Transition Temperature High-Tg Thermoset

Optimal Application Scenarios for 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate Based on Quantitative Evidence


High-Throughput UV-Curable Coatings and Inks

The 67% higher cationic polymerization rate of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) compared to bis(3,4-epoxycyclohexylmethyl) adipate (BA) [1], combined with its low viscosity (220-450 cP) , makes it an ideal base resin for high-speed UV-curable coatings, inks, and adhesives. Its rapid cure under UV light enables faster production line speeds and lower energy consumption, while its low viscosity allows for solvent-free formulations with excellent flow and substrate wetting.

Accelerated Frontal Polymerization of Composite Materials

For advanced manufacturing techniques like radical-induced cationic frontal polymerization (RICFP), CE serves as a critical performance additive. When blended at 25 wt% with bisphenol A diglycidyl ether (BADGE), CE increases the frontal velocity by 45% and tensile strength by 22% [2]. This quantifiable acceleration enables the practical application of frontal polymerization for curing thick composite parts, such as those used in aerospace, wind energy, and infrastructure repair, where traditional BADGE systems cure too slowly.

High-Temperature Electronic Encapsulants and Underfills

The ability of CE to form thermoset networks with a glass transition temperature (Tg) reaching 233–238 °C when cured with anhydrides [3] makes it a premier candidate for electronic encapsulation. This extreme thermal stability is essential for protecting sensitive electronic components in high-power density applications, such as power LEDs, automotive under-hood electronics, and high-performance computing modules, where lower-Tg materials would fail due to thermal degradation or mechanical stress.

Flexible Yet Durable Epoxy Formulations

In applications where a balance of toughness and flexibility is required—such as flexible printed circuit board coatings or impact-resistant structural adhesives—CE provides a quantifiable advantage. Direct comparison shows that CE/MHHPA networks exhibit a loss modulus that is 53% lower than that of the more rigid BE/MHHPA analog . This data confirms CE's ability to impart flexibility and stress dissipation, making it the preferred cycloaliphatic epoxy for formulations requiring resistance to thermal cycling and mechanical shock.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.